molecular formula C10H15N3O B1475678 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2091223-26-4

6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No. B1475678
CAS RN: 2091223-26-4
M. Wt: 193.25 g/mol
InChI Key: QWMRXDKVSJFMIH-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, also known as ETCH, is a cyclic tetrahydrocinnolinone compound that has become increasingly popular in scientific research due to its unique properties. It is an organic compound with a molecular formula of C14H17NO and a molecular weight of 211.29 g/mol. It is a white solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents. ETCH has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one and its derivatives are primarily utilized in the synthesis of complex heterocyclic compounds, showcasing their utility in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of these compounds often involves multistep reactions, including cyclization processes that lead to the formation of cinnolinone derivatives with specific structural and functional properties. For instance, Xiang and colleagues synthesized and analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and bonding characteristics (Wangchun Xiang, 2004).

Optical and Electronic Properties

Research into this compound derivatives has also extended into the study of their optical and electronic properties. These compounds are found to have applications in photodiode fabrication due to their unique photovoltaic properties. The structural and optical properties of related thin films have been thoroughly investigated, demonstrating their potential in organic–inorganic photodiode fabrication. Such studies highlight the relevance of these compounds in advancing technology for renewable energy sources and electronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Antimicrobial and Anti-inflammatory Applications

In addition to their use in materials science, derivatives of this compound have been explored for their biological activities. Compounds synthesized from this chemical structure have been assessed for their antimicrobial and anti-inflammatory properties. This includes studies on Schiff bases derived from the compound, indicating promising biological activity and potential use in developing new therapeutic agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Environmental Applications

The environmentally friendly synthesis of derivatives of this compound indicates their role in green chemistry. Innovations in synthesizing these compounds have emphasized solvent-free methods and the use of ultrasound irradiation, highlighting the compound's versatility and its derivatives in promoting sustainable chemical practices. These methods not only offer a green alternative but also improve reaction efficiencies, which can be beneficial in large-scale applications (Huiyan Wang, Yi Zou, Xuan-Hui Zhao, D. Shi, 2011).

properties

IUPAC Name

6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-13-10(14)6-7-5-8(11)3-4-9(7)12-13/h6,8H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRXDKVSJFMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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